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molecular formula C17H13N3 B8379547 3-(1-Amino-2-naphthylamino)benzonitrile

3-(1-Amino-2-naphthylamino)benzonitrile

Cat. No. B8379547
M. Wt: 259.30 g/mol
InChI Key: PFFHVXQNWHKBTD-UHFFFAOYSA-N
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Patent
US08470814B2

Procedure details

3-(1-Nitro-2-naphthylamino)benzonitrile (1.16 g, 3.99 mmol) was hydrogenated in methanol (20 mL)/THF (40 mL) for 4 hours at room temperature using 10% palladium-carbon (220 mg) as a catalyst. After removal of the catalyst by filtration, the filtrate was concentrated to dryness. The residue was purified by silica gel column chromatography (chloroform/methanol=99/1), to give the titled compound as a yellow crystal (968 mg, yield 93%).
Name
3-(1-Nitro-2-naphthylamino)benzonitrile
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
220 mg
Type
catalyst
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][C:5]=1[NH:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[C:18]#[N:19])([O-])=O.C1COCC1>CO.[C].[Pd]>[NH2:1][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][C:5]=1[NH:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[C:18]#[N:19] |f:3.4|

Inputs

Step One
Name
3-(1-Nitro-2-naphthylamino)benzonitrile
Quantity
1.16 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC2=CC=CC=C12)NC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
palladium-carbon
Quantity
220 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform/methanol=99/1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC2=CC=CC=C12)NC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 968 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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